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molecular formula C15H18O3 B8520126 p-Cresol m-cresol formaldehyde

p-Cresol m-cresol formaldehyde

Cat. No. B8520126
M. Wt: 246.30 g/mol
InChI Key: AGPSIKNMWWHNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05976759

Procedure details

To a mixed solution of 60.0 g (0.55 mol) of p-cresol, 60.0 g (0.55 mol) of m-cresol and 2.4 g of oxalic acid dihydrate was added dropwise 33.7 g (0.42 mol) of a 37% formaldehyde solution with stirring at 100° C., and the mixture was reacted with stirring at 100±50° C. for 4 hours. After the end of the reaction, 2,000 ml of water was poured into the reaction solution to cause precipitation. After removing the supernatant by decantation, the precipitate was dissolved in 120 ml of acetone and 1,200 ml of water was poured into the solution to cause precipitation. After the supernatant has been decanted, the solution was evaporated to dryness under reduced pressure to give 74.5 g of residual p-cresol/m-cresol/formaldehyde polycondensate as faintly yellow-tinted waxy crystals. Mw≈880; Mw/Mn=2.07 (GPC with polystyrene calibration).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:17]=[O:18]>O.O.C(O)(=O)C(O)=O.O>[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:17]=[O:18] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
60 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
2.4 g
Type
catalyst
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted
STIRRING
Type
STIRRING
Details
with stirring at 100±50° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was poured into the reaction solution
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
After removing the supernatant by decantation
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved in 120 ml of acetone
ADDITION
Type
ADDITION
Details
1,200 ml of water was poured into the solution
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
After the supernatant has been decanted
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)C.C1=C(C=CC=C1O)C.C=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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